Cholylsarcosine

概要

説明

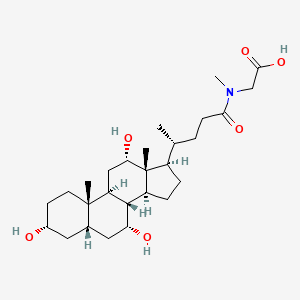

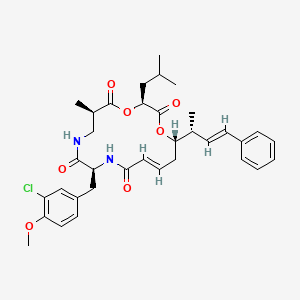

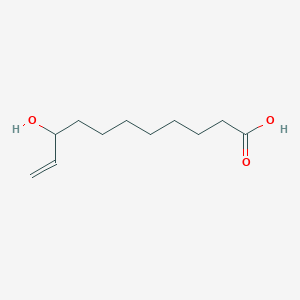

Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine (N-methylglycine). It is a semisynthetic bile salt that has been examined for its suitability as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, which causes fat malabsorption . This compound has been proposed as a replacement bile acid to restore the micellar phase in patients with decreased bile acid secretion and fat maldigestion .

準備方法

Synthetic Routes and Reaction Conditions

Cholylsarcosine can be synthesized through the conjugation of cholic acid with sarcosine. A method for radiosynthesis of N-methyl-11C-cholylsarcosine involves 11C-methylation of glycine followed by conjugation with cholic acid . The radiochemical yield was reported to be 13% ± 3%, with a radiochemical purity greater than 99% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as wet granulation and fluidized-bed coating to produce microgranules .

化学反応の分析

Types of Reactions

Cholylsarcosine undergoes various chemical reactions, including conjugation and deconjugation. It is resistant to bacterial deconjugation-dehydroxylation during enterohepatic cycling .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as cholic acid and sarcosine. The reaction conditions typically include controlled pH environments to ensure the stability and solubility of the compound.

Major Products Formed

The primary product formed from the synthesis of this compound is the conjugate of cholic acid and sarcosine. The compound exists in dilute aqueous solution as an almost equimolar mixture of two geometric isomers—cis and trans (around the amide bond) .

科学的研究の応用

Cholylsarcosine has several scientific research applications, including:

Bile Acid Replacement Therapy: It is used as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, such as short bowel syndrome.

Positron Emission Tomography (PET): The 11C-labeled form of this compound is used as a PET tracer for quantification of hepatic excretory function.

Lipid Absorption Studies: This compound improves lipid absorption in models of intestinal bile acid deficiency.

作用機序

Cholylsarcosine exerts its effects by mimicking the natural bile acids. It is absorbed from the intestine solely by active ileal transport and is resistant to bacterial deconjugation-dehydroxylation during enterohepatic cycling . The compound promotes lipolysis by lipase/colipase and solubilizes digestive products of triglyceride .

類似化合物との比較

Cholylsarcosine is similar to other bile acid conjugates such as cholylglycine and cholyltaurine. it differs in that it is resistant to bacterial deconjugation-dehydroxylation during enterohepatic cycling . This resistance makes this compound a more stable and effective bile acid replacement agent. Similar compounds include:

- Cholylglycine

- Cholyltaurine

- Chenodeoxycholic Acid

- Ursodeoxycholic Acid

- Deoxycholic Acid

特性

IUPAC Name |

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-70-6 | |

| Record name | Cholylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)amino]phenylacetic acid](/img/structure/B1249230.png)

![[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate](/img/structure/B1249232.png)

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)